Cas no 74782-23-3 (Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]-)

Benzeneacetonitrile, α-[(1,3-dioxolan-2-ylmethoxy)imino]- is a specialized organic compound featuring a nitrile group and a protected oxime functionality within a dioxolane framework. This structure enhances its stability and reactivity, making it valuable as an intermediate in synthetic organic chemistry, particularly for the preparation of heterocycles and fine chemicals. The dioxolane group offers protection for sensitive functional groups during multi-step syntheses, while the nitrile moiety provides versatility for further derivatization. Its well-defined reactivity profile and compatibility with various reaction conditions make it a practical choice for pharmaceutical and agrochemical research. The compound is typically handled under controlled conditions due to its potential sensitivity.
Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]- structure
74782-23-3 structure
商品名:Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]-
CAS番号:74782-23-3
MF:C12H12N2O3
メガワット:232.23528
CID:569724
PubChem ID:329755325

Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]- 化学的及び物理的性質

名前と識別子

    • Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]-
    • Oxabetrinil
    • (Z)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide
    • Concep II
    • Oxebetrinil
    • CGA 92194
    • alpha-[(1,3-Dioxolan-2-ylmethoxy)imino]benzeneacetonitrile
    • Oxabetrinil [ISO]
    • Oxabetrinil [BSI:ISO]
    • alpha-((1,3-Dioxolan-2-ylmethoxy)imino)benzeneacetonitrile
    • cga-92194
    • (E)-C-(1,3-dioxolan-2-yl)benzenecarbonimidoyl cyanide
    • AKOS015902893
    • WFVUIONFJOAYPK-SDNWHVSQSA-N
    • N-(1,3-Dioxolan-2-ylmethoxy)iminobenzacetonitrile
    • (E)-oxabetrinil
    • DTXSID701337435
    • BENZENEACETONITRILE, .ALPHA.-((1,3-DIOXOLAN-2-YLMETHOXY)IMINO)-
    • Benzeneacetonitrile, .alpha.-[(1,3-dioxolan-2-ylmethoxy)imino]-
    • NCGC00160401-01
    • N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide
    • Q27155697
    • SCHEMBL23749
    • UNII-1G03P0ZH9Y
    • (Z)-1,3-Dioxolan-2-ylmethoxyimino(phenyl)acetonitrile
    • (E)-N-((1,3-dioxolan-2-yl)methoxy)benzimidoyl cyanide
    • Benzeneacetonitrile, alpha-((1,3-dioxolan-2-ylmethoxy)imino)-
    • 74782-23-3
    • 1G03P0ZH9Y
    • 1099049-62-3
    • .alpha.-((1,3-Dioxolan-2-ylmethoxy)imino)benzeneacetonitrile
    • N-((1,3-Dioxolan-2-yl)methoxy)benzimidoyl cyanide
    • Benzeneacetonitrile, alpha-[(1,3-dioxolan-2-ylmethoxy)imino]-
    • MDL: MFCD00078739
    • インチ: InChI=1S/C12H12N2O3/c13-8-11(10-4-2-1-3-5-10)14-17-9-12-15-6-7-16-12/h1-5,12H,6-7,9H2/b14-11-
    • InChIKey: WFVUIONFJOAYPK-KAMYIIQDSA-N
    • ほほえんだ: C1=CC=C(C=C1)/C(=N\OCC2OCCO2)/C#N

計算された属性

  • せいみつぶんしりょう: 232.08500
  • どういたいしつりょう: 232.085
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 4
  • 複雑さ: 309
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 63.8A^2
  • 疎水性パラメータ計算基準値(XlogP): 1.7

じっけんとくせい

  • 密度みつど: 1.22±0.1 g/cm3 (20 ºC 760 Torr),
  • ゆうかいてん: 77.7 ºC
  • ふってん: 374.4°C (rough estimate)
  • フラッシュポイント: 華氏温度:212°f
    摂氏度:100°c
  • 屈折率: 1.6660 (estimate)
  • ようかいど: 極微溶性(0.23 g/l)(25ºC)、
  • PSA: 63.84000
  • LogP: 1.30378

Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]- セキュリティ情報

  • 記号: GHS06
  • シグナルワード:Danger
  • 危害声明: H330
  • 警告文: P260-P284-P310
  • 危険物輸送番号:UN2811 6.1/PG 2
  • WGKドイツ:2
  • 危険カテゴリコード: 26
  • セキュリティの説明: S24/25; S45
  • RTECS番号:CY1709000
  • 危険物標識: T
  • リスク用語:R23
  • ちょぞうじょうけん:0-6°C

Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
36183-100MG
Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]-
74782-23-3 PESTANAL
100MG
¥441.12 2022-02-23
A2B Chem LLC
AH49591-1g
N-((1,3-Dioxolan-2-yl)methoxy)benzimidoyl cyanide
74782-23-3 >90%
1g
$1295.00 2024-04-19
A2B Chem LLC
AH49591-500mg
N-((1,3-Dioxolan-2-yl)methoxy)benzimidoyl cyanide
74782-23-3 >90%
500mg
$720.00 2024-04-19
A2B Chem LLC
AH49591-5g
N-((1,3-Dioxolan-2-yl)methoxy)benzimidoyl cyanide
74782-23-3 >90%
5g
$4744.00 2024-04-19
abcr
AB579440-500mg
N-(1,3-Dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide; .
74782-23-3
500mg
€678.60 2024-08-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O90730-100mg
(Z)-N-(1,3-dioxolan-2-ylmethoxy)benzenecarboximidoyl cyanide
74782-23-3
100mg
¥668.0 2021-09-08
A2B Chem LLC
AH49591-1mg
N-((1,3-Dioxolan-2-yl)methoxy)benzimidoyl cyanide
74782-23-3 >90%
1mg
$201.00 2024-04-19
1PlusChem
1P00G307-1g
Oxabetrinil
74782-23-3 >90%
1g
$1254.00 2025-02-27
1PlusChem
1P00G307-10mg
Oxabetrinil
74782-23-3 >90%
10mg
$236.00 2025-02-27
SHENG KE LU SI SHENG WU JI SHU
sc-236255-100 mg
Oxabetrinil,
74782-23-3
100MG
¥271.00 2023-07-10

Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]- 関連文献

Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]-に関する追加情報

Benzeneacetonitrile, a-[(1,3-dioxolan-2-ylmethoxy)imino]-: A Comprehensive Overview

Benzeneacetonitrile, specifically the derivative a-[(1,3-dioxolan-2-ylmethoxy)imino], is a compound with the CAS number 74782-23-3. This compound belongs to the broader class of nitriles and has garnered attention in various fields due to its unique chemical properties and potential applications. The structure of this compound is characterized by a benzene ring attached to an acetonitrile group, with a substituted imino group that includes a 1,3-dioxolane moiety. This combination of functional groups imparts distinctive reactivity and stability to the molecule.

The synthesis of Benzeneacetonitrile derivatives has been explored through various methodologies, including nucleophilic substitution and condensation reactions. Recent studies have focused on optimizing reaction conditions to enhance yield and purity, particularly for industrial-scale production. The presence of the 1,3-dioxolane ring in the imino group introduces steric hindrance, which can influence the reactivity of the compound in different chemical environments. This feature has been leveraged in the development of new catalysts and intermediates for organic synthesis.

One of the most promising applications of this compound lies in its use as an intermediate in pharmaceutical chemistry. The imino group is known to participate in hydrogen bonding interactions, which are critical in drug design for targeting specific biological receptors. Recent research has highlighted its potential as a precursor for bioactive molecules with anti-inflammatory and anticancer properties. For instance, studies published in 2023 have demonstrated that derivatives of Benzeneacetonitrile can inhibit certain kinases involved in cancer cell proliferation.

In addition to pharmaceutical applications, this compound has found utility in agrochemicals. Its ability to act as a nitrile donor makes it valuable in the synthesis of pesticides and herbicides. The incorporation of the 1,3-dioxolane moiety enhances the stability of these compounds under field conditions, reducing degradation and improving efficacy. This has been particularly beneficial in developing sustainable agricultural practices that minimize environmental impact.

The environmental impact of Benzeneacetonitrile derivatives has also been a topic of recent research. Studies have shown that these compounds exhibit moderate biodegradability under aerobic conditions, with microbial degradation being a key pathway for their removal from aquatic systems. However, further investigation is required to fully understand their long-term ecological effects and to develop strategies for safe disposal.

From a technological standpoint, advancements in analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have enabled precise characterization of this compound. These tools have been instrumental in confirming the structure and purity of synthesized samples, ensuring consistency across different batches.

In conclusion, Benzeneacetonitrile, specifically its derivative with the CAS number 74782-23-3, represents a versatile building block in organic chemistry with diverse applications across pharmaceuticals, agrochemicals, and materials science. Ongoing research continues to uncover new avenues for its utilization while addressing concerns related to safety and environmental sustainability.

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